2-Phenylbenzyl bromide

Process Chemistry Materials Handling Crystallization

2-Phenylbenzyl bromide, also identified as 2-(bromomethyl)biphenyl (CAS: 19853-09-9, MF: C₁₃H₁₁Br, MW: 247.13 g/mol), is a halogenated aromatic hydrocarbon. As a benzyl bromide derivative bearing a biphenyl scaffold, it functions as a reactive electrophile in nucleophilic substitution and cross-coupling reactions, enabling the introduction of a biphenylmethyl moiety into complex molecular architectures.

Molecular Formula C13H11Br
Molecular Weight 247.13 g/mol
CAS No. 19853-09-9
Cat. No. B010606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzyl bromide
CAS19853-09-9
Molecular FormulaC13H11Br
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CBr
InChIInChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeySEXZHJJUKFXNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbenzyl Bromide (CAS 19853-09-9) Procurement Specifications and Identification


2-Phenylbenzyl bromide, also identified as 2-(bromomethyl)biphenyl (CAS: 19853-09-9, MF: C₁₃H₁₁Br, MW: 247.13 g/mol), is a halogenated aromatic hydrocarbon . As a benzyl bromide derivative bearing a biphenyl scaffold, it functions as a reactive electrophile in nucleophilic substitution and cross-coupling reactions, enabling the introduction of a biphenylmethyl moiety into complex molecular architectures . The compound is a colorless to pale yellow liquid with a density of 1.353 g/mL at 25 °C, a boiling point of 120-125 °C at 0.1 mmHg, and a refractive index of n20/D 1.6280 .

2-Phenylbenzyl Bromide Sourcing: Why Analog Substitution Compromises Synthetic Outcomes


Selecting a generic benzyl bromide or even a positional isomer of bromomethylbiphenyl cannot replicate the specific reactivity profile of 2-phenylbenzyl bromide. The ortho-arrangement of the bromomethyl group and the pendant phenyl ring creates a unique steric and electronic environment that dictates reaction pathways and product outcomes . For instance, substitution with the para-isomer, 4-phenylbenzyl bromide (CAS 2567-29-5), will not facilitate the intramolecular cyclization required for the Pd-catalyzed synthesis of a 9H-fluorene skeleton, as this specific transformation relies on the close proximity of the reactive center to the ortho-phenyl group [1]. Similarly, unsubstituted benzyl bromide lacks the biphenyl scaffold necessary for introducing the diarylmethyl pharmacophore in antiviral agents targeting the Hepatitis C virus RNA-dependent RNA polymerase . The following evidence details the specific, quantifiable advantages of this compound.

2-Phenylbenzyl Bromide: Head-to-Head Comparative Performance Data for Informed Procurement


2-Phenylbenzyl Bromide vs. 4-Phenylbenzyl Bromide: Physical State Differentiation for Process Engineering

2-Phenylbenzyl bromide is a liquid at standard ambient temperature, whereas its para-substituted positional isomer, 4-phenylbenzyl bromide (CAS 2567-29-5), is a solid with a melting point of 83-86 °C . This fundamental difference in physical state directly impacts material handling, dissolution, and reaction setup in large-scale syntheses. Liquid reagents offer greater ease of transfer via pumping, more reproducible volumetric dispensing, and faster dissolution kinetics compared to solids, which require melting or extended mixing times .

Process Chemistry Materials Handling Crystallization

2-Phenylbenzyl Bromide vs. 4-Phenylbenzyl Bromide: LogP and Hydrophobicity Differentiation for Medicinal Chemistry

The calculated LogP for 2-phenylbenzyl bromide is approximately 4.1-4.25 (XLogP3) or 4.68 (ACD/LogP), indicating high lipophilicity [1][2]. In contrast, its para-isomer, 4-phenylbenzyl bromide, has a significantly lower calculated LogP of 3.69, as estimated by the XLogP3 algorithm [3]. This difference of >0.5 LogP units suggests that 2-phenylbenzyl bromide exhibits greater hydrophobic character, which can translate into higher membrane permeability in biological assays and altered chromatographic retention times in purification workflows [4].

Medicinal Chemistry Drug Design Lipophilicity

2-Phenylbenzyl Bromide vs. 4-Phenylbenzyl Bromide: Density Differentiation for Analytical and Formulation Workflows

The density of 2-phenylbenzyl bromide is reported as 1.353 g/mL at 25 °C, while the density of its para-isomer, 4-phenylbenzyl bromide, is measured at 1.341 g/cm³ . Although the difference is small (0.012 g/mL), it is analytically significant. In techniques such as GC-MS, HPLC method development, or formulation work where precise densities are required for accurate molar calculations, this variation can lead to quantifiable differences in concentration if the wrong density is assumed [1].

Analytical Chemistry Formulation Science Quality Control

2-Phenylbenzyl Bromide in Fluorene Skeleton Synthesis: Ortho-Substitution Enables Pd-Catalyzed Cyclization

The ortho-substitution pattern of 2-phenylbenzyl bromide is a prerequisite for its application in the Pd-catalyzed synthesis of the 9H-fluorene skeleton . This reaction proceeds via an intramolecular cyclization that is sterically and geometrically favored by the proximity of the bromomethyl group to the ortho-phenyl ring [1]. The para-isomer, 4-phenylbenzyl bromide, cannot undergo this same intramolecular cyclization, as the reactive centers are positioned on opposite ends of the biphenyl system. Therefore, 2-phenylbenzyl bromide is a required starting material for accessing this specific polycyclic aromatic hydrocarbon scaffold.

Organic Synthesis C-H Activation Materials Science

2-Phenylbenzyl Bromide in HCV Polymerase Inhibitor Synthesis: Introduction of a Key Diarylmethyl Pharmacophore

2-Phenylbenzyl bromide is utilized as a key reagent in the synthesis of diarylmethyl benzimidazoles, a class of compounds that have been identified as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This specific application leverages the compound's ability to introduce a biphenylmethyl group onto a benzimidazole core, creating a diarylmethyl motif that is critical for target binding [1]. While other benzyl bromides could be used for N-alkylation, they would not generate the same diarylmethyl structure, which is essential for the desired antiviral activity.

Medicinal Chemistry Antiviral Research Hepatitis C

2-Phenylbenzyl Bromide: Optimal Application Scenarios Derived from Comparative Evidence


Synthesis of Functionalized 9H-Fluorenes for Organic Electronics and Materials Science

The ortho-substitution pattern of 2-phenylbenzyl bromide makes it an essential building block for the Pd-catalyzed intramolecular cyclization that yields the 9H-fluorene skeleton . This reaction is not feasible with the para-isomer (4-phenylbenzyl bromide) due to geometric constraints [1]. Researchers developing fluorene-based materials for organic light-emitting diodes (OLEDs), field-effect transistors, or optical brightening agents should select 2-phenylbenzyl bromide to access this specific, high-value scaffold [2].

Introduction of a Diarylmethyl Pharmacophore in Antiviral Drug Discovery

In medicinal chemistry programs targeting the Hepatitis C virus (HCV) RNA-dependent RNA polymerase, 2-phenylbenzyl bromide is a critical reagent for synthesizing diarylmethyl benzimidazole inhibitors . The compound enables the installation of a biphenylmethyl group onto a benzimidazole core, creating the diarylmethyl motif essential for target engagement [3]. Simpler benzyl bromides cannot generate this required pharmacophore, making 2-phenylbenzyl bromide a unique and necessary starting material for this class of antiviral agents.

Large-Scale or Automated Synthesis Where Liquid Handling is Preferred

2-Phenylbenzyl bromide is a liquid at standard ambient temperature (density 1.353 g/mL at 25 °C), offering a distinct handling advantage over its solid, para-substituted isomer, 4-phenylbenzyl bromide (m.p. 83-86 °C) . In automated synthesis platforms or pilot plant operations, liquids are more easily and reproducibly dispensed via syringe pumps or mass flow controllers, reducing the need for solids handling, melting, or dissolution steps. This can lead to improved process efficiency and reduced operational complexity .

Synthesis of 7-Phenyl-2-Methylindene and Related Indene Derivatives

2-Phenylbenzyl bromide is a key intermediate in the production of 7-phenyl-2-methylindene, as described in patent literature [4]. The process involves selective bromination of 2-methylbiphenyl to yield 2-phenylbenzyl bromide, which is then used to construct the indene framework [5]. This application leverages the specific ortho-bromomethyl biphenyl structure, highlighting its role in synthesizing a specific class of indene derivatives that may not be accessible with other bromomethylbiphenyl isomers.

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